molecular formula C7H9Cl2NO B6260537 1-(2-CHLOROETHYL)PYRIDIN-2-ONE HYDROCHLORIDE CAS No. 15783-85-4

1-(2-CHLOROETHYL)PYRIDIN-2-ONE HYDROCHLORIDE

Cat. No.: B6260537
CAS No.: 15783-85-4
M. Wt: 194.1
InChI Key:
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Description

1-(2-CHLOROETHYL)PYRIDIN-2-ONE HYDROCHLORIDE is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.1. The purity is usually 85.
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Scientific Research Applications

Hydrohalogenation of Ethynylpyridines

The hydrohalogenation of ethynylpyridines, including processes that may involve compounds similar to 1-(2-Chloroethyl)pyridin-2-one hydrochloride, has been explored for the efficient synthesis of halogenated pyridines. This process does not require special reagents, highlighting its applicability in synthesizing halogenated organic compounds through nucleophilic attack by halide ions, potentially leading to compounds like 2-(2-chloroethenyl)pyridine (Kengo Muragishi, H. Asahara, N. Nishiwaki, 2017).

Synthesis and Crystal Structures

Research into the synthesis and crystal structures of chloromethyl-pyridine derivatives, including those related to this compound, has been conducted. Such studies contribute to understanding the molecular configurations and potential reactivity of these compounds, useful in materials science and pharmaceutical research (Sen Ma, Min Chen, Fang-Fang Fan, A. Jia, Qian-Feng Zhang, 2018).

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks involving pyridine derivatives demonstrate the utility of these compounds in forming intricate structures with potential applications in catalysis, gas storage, and separation technologies. The formation of polycatenane-like structures through hydrogen bonding interactions between water molecules and carboxylate O atoms showcases the versatility of pyridine derivatives in constructing complex molecular architectures (S. Ghosh, P. K. Bharadwaj, 2005).

Catalysis and Chemical Reactions

Pyridine derivatives are also explored for their roles in catalysis, such as in the transfer hydrogenation of ketones and oxidation of alcohols. The design of half-sandwich Rhodium(III) and Iridium(III) complexes with half-pincer chalcogenated pyridines indicates the potential of these compounds in facilitating efficient chemical transformations, underscoring their importance in synthetic organic chemistry (O. Prakash, Pradhumn Singh, G. Mukherjee, A. Singh, 2012).

Quantum Chemical Investigations

Quantum chemical investigations into the molecular properties of substituted pyrrolidinones, including studies on pyridine derivatives, highlight the role of computational chemistry in predicting and analyzing the electronic properties of these compounds. Such research aids in understanding the reactivity, stability, and potential applications of pyridine derivatives in various fields (M. Bouklah, Houria Harek, R. Touzani, B. Hammouti, Y. Harek, 2012).

Safety and Hazards

1-(2-Chloroethyl)pyridin-2-one hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloroethyl)pyridin-2-one hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 2-pyridone in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroethylamine hydrochloride", "2-pyridone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-chloroethylamine hydrochloride in water", "Add base to the solution to form a basic solution", "Add 2-pyridone to the basic solution and stir for several hours", "Filter the resulting mixture to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent to obtain 1-(2-chloroethyl)pyridin-2-one hydrochloride" ] }

CAS No.

15783-85-4

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.1

Purity

85

Origin of Product

United States

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